REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][NH2:5].C1(N=C=NC2CCCCC2)CCCCC1.[C:23](O)(=[O:35])[CH2:24][C:25]1[CH:34]=[CH:33][C:30]([O:31][CH3:32])=[C:27]([O:28][CH3:29])[CH:26]=1>C(Cl)Cl>[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][NH:5][C:23](=[O:35])[CH2:24][C:25]1[CH:34]=[CH:33][C:30]([O:31][CH3:32])=[C:27]([O:28][CH3:29])[CH:26]=1
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
COC(CN)OC
|
Name
|
|
Quantity
|
42.5 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
39.2 g
|
Type
|
reactant
|
Smiles
|
C(CC1=CC(OC)=C(OC)C=C1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
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Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
with cooling
|
Type
|
ADDITION
|
Details
|
After the addition
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Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 1/2 hour
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
kept in refrigerator overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
TEMPERATURE
|
Details
|
was chilled
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CNC(CC1=CC(=C(C=C1)OC)OC)=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |